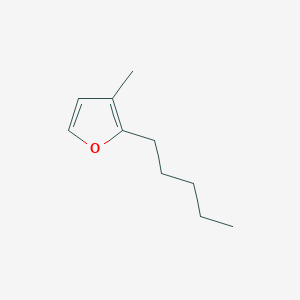
Furan, methylpentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, methylpentyl- is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. Furans are known for their wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including furan, methylpentyl-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds . These reactions typically require mild catalysts such as sulfuric acid, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For example, furfural, a key intermediate in the production of furans, can be obtained from agricultural residues such as oat hulls, rice husks, and sugarcane bagasse . The conversion of these feedstocks to furfural involves acid hydrolysis followed by dehydration .
Analyse Chemischer Reaktionen
Types of Reactions
Furan, methylpentyl- undergoes various chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form compounds such as succinaldehyde.
Reduction: Catalytic hydrogenation of furan can produce tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and acylation, are common for furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires catalysts like Raney nickel.
Substitution: Reagents such as nitric acid for nitration and acyl chlorides for acylation are used.
Major Products Formed
Oxidation: Succinaldehyde.
Reduction: Tetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Furan, methylpentyl- and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential antimicrobial and antifungal properties.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of furan, methylpentyl- involves its interaction with various molecular targets and pathways. For example, furan derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis . Additionally, they may exert their effects through the modulation of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Furan, methylpentyl- can be compared with other similar compounds such as pyrrole and thiophene, which are also five-membered aromatic heterocycles containing a single heteroatom . While all three compounds exhibit aromaticity and undergo similar electrophilic substitution reactions, furan is unique due to the presence of an oxygen atom in its ring structure, which imparts different reactivity and properties .
List of Similar Compounds
- Pyrrole
- Thiophene
- Benzofuran
- Dibenzofuran
Eigenschaften
CAS-Nummer |
61215-77-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
3-methyl-2-pentylfuran |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
HFJLXTKFXUKXNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


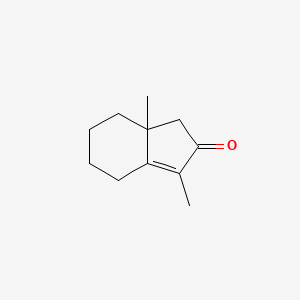
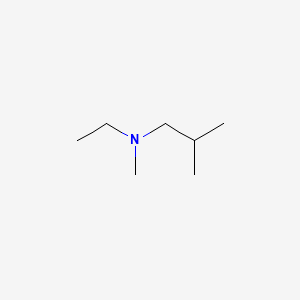


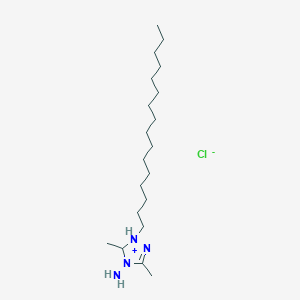
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)


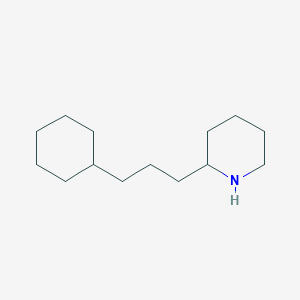
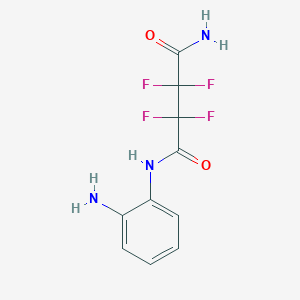

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
